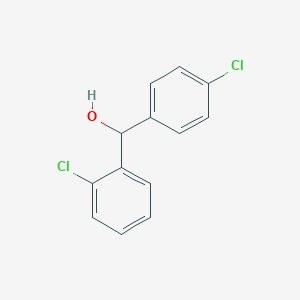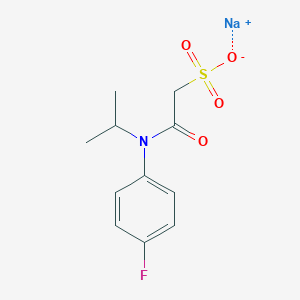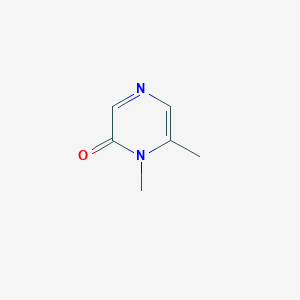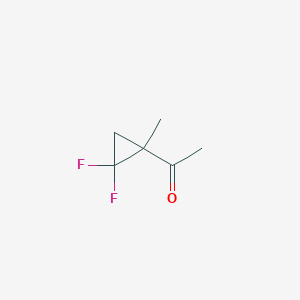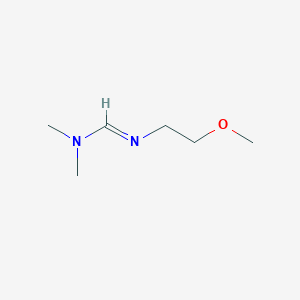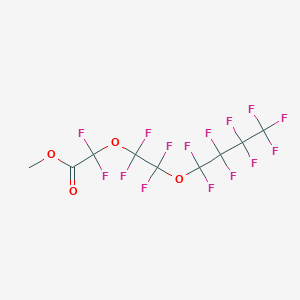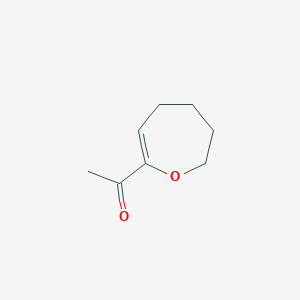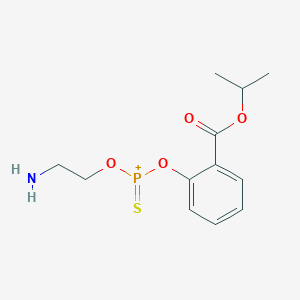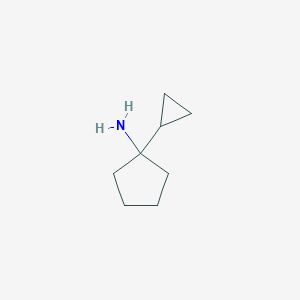
1-Cyclopropylcyclopentanamine
Vue d'ensemble
Description
1-Cyclopropylcyclopentanamine, also known as cPCA, is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cycloalkyl derivative of amine, which has a cyclopropyl group attached to the cyclopentane ring. The unique structural features of cPCA make it an interesting compound for researchers to study its synthesis, mechanism of action, and potential applications.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylcyclopentanamine is not yet fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can help in the treatment of depression and anxiety disorders.
Effets Biochimiques Et Physiologiques
1-Cyclopropylcyclopentanamine has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can help in the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine has been reported to have anticonvulsant and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclopropylcyclopentanamine in lab experiments include its unique structural features, which make it a useful building block for the synthesis of various compounds. In addition, 1-Cyclopropylcyclopentanamine has been reported to have potential therapeutic applications in the treatment of depression and anxiety disorders.
The limitations of using 1-Cyclopropylcyclopentanamine in lab experiments include its potential toxicity and the need for careful handling. In addition, the synthesis of 1-Cyclopropylcyclopentanamine can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of 1-Cyclopropylcyclopentanamine. One potential area of research is the development of new therapeutic agents for the treatment of depression and anxiety disorders. In addition, 1-Cyclopropylcyclopentanamine can be further studied for its potential applications in the field of organic synthesis.
Another area of research is the study of the mechanism of action of 1-Cyclopropylcyclopentanamine. Further studies are needed to fully understand how 1-Cyclopropylcyclopentanamine interacts with serotonin receptors in the brain.
Conclusion
1-Cyclopropylcyclopentanamine is a cyclic amine compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique structural features make it a useful building block for the synthesis of various compounds, and it has shown promising results as a potential therapeutic agent for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 1-Cyclopropylcyclopentanamine and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
1-Cyclopropylcyclopentanamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 1-Cyclopropylcyclopentanamine has been studied for its potential as a therapeutic agent for the treatment of depression and anxiety disorders. It has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and has shown promising results in preclinical studies.
In addition, 1-Cyclopropylcyclopentanamine has been studied for its potential in the field of organic synthesis. It has been reported to be a useful building block for the synthesis of various compounds due to its unique structural features.
Propriétés
Numéro CAS |
132439-41-9 |
|---|---|
Nom du produit |
1-Cyclopropylcyclopentanamine |
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
1-cyclopropylcyclopentan-1-amine |
InChI |
InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2 |
Clé InChI |
AMNLAEZUDVGLNT-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2CC2)N |
SMILES canonique |
C1CCC(C1)(C2CC2)N |
Synonymes |
Cyclopentanamine, 1-cyclopropyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

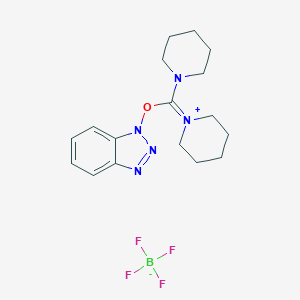

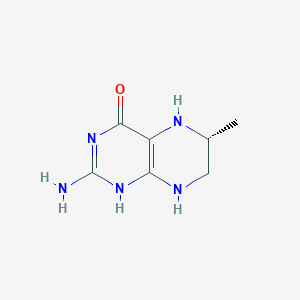
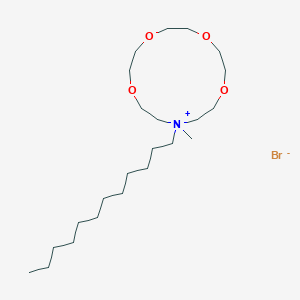
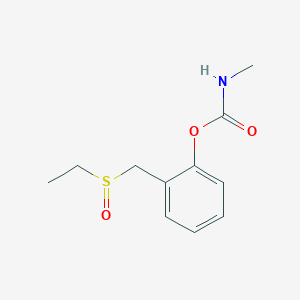
![Pyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B164971.png)
